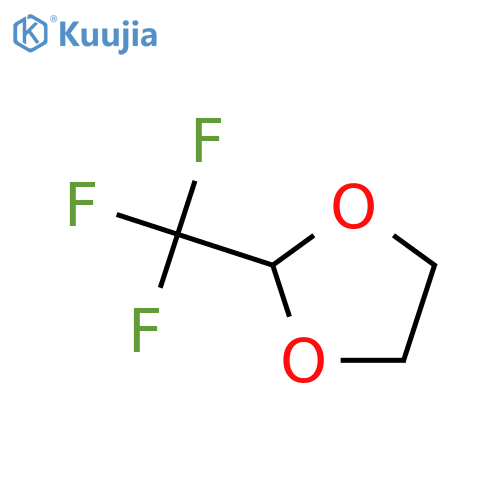

Cas no 2344-09-4 (1,3-Dioxolane,2-(trifluoromethyl)-)

1,3-Dioxolane,2-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 1,3-Dioxolane,2-(trifluoromethyl)-

- 2-(Trifluoromethyl)dioxolane

- 2-(trifluoromethyl)-1,3-dioxolane

- 4-Chlorobenzylmethylsulfide

- DTXSID80394575

- CS-0450193

- SCHEMBL3315130

- MFCD04038366

- 2344-09-4

- 2-trifluoromethyl-1,3-dioxolane

- FT-0676920

- AKOS006228802

- 2-(trifluoromethyl)-1, 3-dioxolane

-

- MDL: MFCD04038366

- インチ: InChI=1S/C4H5F3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2

- InChIKey: SKIIHLUNHCIQAF-UHFFFAOYSA-N

- ほほえんだ: C1COC(C(F)(F)F)O1

計算された属性

- せいみつぶんしりょう: 142.02400

- どういたいしつりょう: 142.024

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 94.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- 密度みつど: 1.46

- ふってん: 90

- フラッシュポイント: 3.3°C

- 屈折率: 1.354

- PSA: 18.46000

- LogP: 0.92160

1,3-Dioxolane,2-(trifluoromethyl)- セキュリティ情報

- 危害声明: Flammable

-

危険物標識:

- 危険レベル:FLAMMABLE

1,3-Dioxolane,2-(trifluoromethyl)- 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Dioxolane,2-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009202-1g |

2-(Trifluoromethyl)dioxolane |

2344-09-4 | 97% | 1g |

2485.0CNY | 2021-07-13 | |

| abcr | AB230927-5 g |

2-(Trifluoromethyl)dioxolane, 97%; . |

2344-09-4 | 97% | 5 g |

€679.50 | 2023-07-20 | |

| abcr | AB230927-1g |

2-(Trifluoromethyl)dioxolane, 97%; . |

2344-09-4 | 97% | 1g |

€164.30 | 2024-06-10 | |

| A2B Chem LLC | AF62027-5g |

2-(Trifluoromethyl)dioxolane |

2344-09-4 | 95% | 5g |

$565.00 | 2024-04-20 | |

| 1PlusChem | 1P00C2A3-1g |

2-(Trifluoromethyl)dioxolane |

2344-09-4 | 95% | 1g |

$256.00 | 2025-02-25 | |

| Apollo Scientific | PC3398-5g |

2-(Trifluoromethyl)dioxolane |

2344-09-4 | 97% | 5g |

£441.00 | 2025-02-21 | |

| abcr | AB230927-1 g |

2-(Trifluoromethyl)dioxolane, 97%; . |

2344-09-4 | 97% | 1 g |

€271.50 | 2023-07-20 | |

| abcr | AB230927-5g |

2-(Trifluoromethyl)dioxolane, 97%; . |

2344-09-4 | 97% | 5g |

€522.90 | 2024-06-10 | |

| abcr | AB230927-25g |

2-(Trifluoromethyl)dioxolane, 97%; . |

2344-09-4 | 97% | 25g |

€1663.90 | 2024-06-10 | |

| 1PlusChem | 1P00C2A3-5g |

2-(Trifluoromethyl)dioxolane |

2344-09-4 | 95% | 5g |

$742.00 | 2025-02-25 |

1,3-Dioxolane,2-(trifluoromethyl)- 関連文献

-

Jingjing Wang,Wei-Guang Kong,Feng Li,Jie Liu,Qin Shen,Lantao Liu,Wen-Xian Zhao Org. Biomol. Chem. 2015 13 5399

1,3-Dioxolane,2-(trifluoromethyl)-に関する追加情報

1,3-Dioxolane,2-(trifluoromethyl)- (CAS No. 2344-09-4): A Comprehensive Overview

1,3-Dioxolane,2-(trifluoromethyl)-, also known by its CAS registry number 2344-09-4, is a versatile organic compound with a unique structure and a wide range of applications. This compound belongs to the class of cyclic ethers and is characterized by its five-membered ring structure containing two oxygen atoms and a trifluoromethyl group. The trifluoromethyl substituent imparts distinctive chemical properties, making it a valuable compound in various industries.

The molecular formula of 1,3-Dioxolane,2-(trifluoromethyl)- is C5H6F3O2, with a molecular weight of approximately 166.05 g/mol. Its structure consists of a dioxolane ring (a five-membered ring with two oxygen atoms) substituted with a trifluoromethyl group at the 2-position. This substitution not only enhances the stability of the molecule but also introduces unique electronic and steric effects that are exploited in various chemical reactions and applications.

1,3-Dioxolane,2-(trifluoromethyl)- is synthesized through several methods, including the reaction of trifluoroacetic acid with ketones or aldehydes in the presence of an acid catalyst. The compound is typically obtained as a colorless liquid with a boiling point around 75°C at standard pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various chemical processes.

In terms of physical properties, 1,3-Dioxolane,2-(trifluoromethyl)- exhibits moderate polarity due to the presence of the trifluoromethyl group and the oxygen atoms in the dioxolane ring. This polarity contributes to its ability to act as a solvent in certain reactions or as an additive in formulations. Additionally, the compound is relatively stable under normal conditions but can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or their derivatives.

The chemical reactivity of 1,3-Dioxolane,2-(trifluoromethyl)- is influenced by its functional groups. The dioxolane ring can act as an electron-deficient system, making it susceptible to nucleophilic attacks. The trifluoromethyl group, on the other hand, introduces electron-withdrawing effects that can activate certain positions in the molecule for further reactions. These properties make it a valuable intermediate in organic synthesis.

1,3-Dioxolane,2-(trifluoromethyl)- finds applications in various fields due to its unique properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds and drug delivery systems. Its ability to form stable complexes with metal ions makes it useful in coordination chemistry and catalysis. Additionally, it is employed as a solvent or additive in polymer chemistry and materials science.

In recent years, researchers have explored the use of CAS No. 2344-09-4 in advanced materials such as stimuli-responsive polymers and self-healing materials. Its ability to undergo reversible chemical transformations under specific conditions has made it an attractive candidate for these applications. Furthermore, studies have shown that this compound can be incorporated into nanocomposites to enhance their mechanical and thermal properties.

The environmental impact of 1,3-Dioxolane,2-(trifluoromethyl)- has also been a subject of interest. Research indicates that it degrades relatively quickly under aerobic conditions due to microbial activity and hydrolysis. However, its persistence in certain environmental compartments requires careful consideration when handling or disposing of this compound.

In conclusion, CAS No. 2344-09-4, or 1,3-Dioxolane,2-(trifluoromethyl)-, is a multifaceted organic compound with significant potential across various scientific and industrial domains. Its unique structure and reactivity make it an invaluable tool for researchers and manufacturers alike.

2344-09-4 (1,3-Dioxolane,2-(trifluoromethyl)-) 関連製品

- 1368229-56-4(7-bromo-3-chlorobenzofuran)

- 1327448-81-6(N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide)

- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)

- 933721-75-6(1-(Isoxazol-5-yl)ethanamine)

- 1797246-55-9(3-cyano-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide)

- 1519538-23-8(Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)

- 921915-27-7(1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide)

- 57991-39-6(Sodium Cyanide-13C)

- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)

- 22278-31-5(Ethyl 7-cyano-3-oxoheptanoate)